Ethyl 2-(2-((5-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)-1,3,4-oxadiazol-2-yl)thio)acetamido)-4-methylthiazole-5-carboxylate
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Description
Synthesis and Biological Activities
The synthesis of novel heterocyclic derivatives containing a 2-pyridyl ring linked with various moieties such as thiosemicarbazide, 1,2,4-triazole, 1,3,4-thiadiazole, and 1,3,4-oxadiazole has been reported. These compounds were confirmed using 1H-NMR, 13C-NMR, and MS methods, with some structures further confirmed by X-ray crystallography. Biological testing revealed activity against microorganisms and HIV-1, although the specific compound was not directly synthesized in this study .
Molecular Structure Analysis
The molecular structure of ethyl 2-amino-4-tert-butyl-1,3-thiazole-5-carboxylate was determined, showing hydrogen-bonded dimers and quartets in the crystal structure. This provides insight into the potential interactions and stability of similar thiazole derivatives .
Chemical Reactions Analysis
Transformations of ethyl 2-amino-4-(2-ethoxy-2-oxoethyl)-thiazole-5-carboxylate into various substituted thiazolo[5,4-c]pyridine-7-carboxylates were achieved through reactions with aromatic amines and monosubstituted hydrazines. This demonstrates the reactivity of thiazole derivatives under different conditions .
Physical and Chemical Properties Analysis
The synthesis of ethyl 1-amino-3-(substituted phenyl)-2-cyano-3H-benzo[4,5]thiazolo-[3,2-a]pyridine-4-carboxylate derivatives was achieved, and their structures were confirmed using elemental analysis and spectroscopic data. The reactivity of these compounds with electrophilic reagents was also explored .
Synthesis Analysis
A novel synthesis of (Z)-ethyl 2-((Z)-5-((dimethylamino)methylene)-4-oxo-3-phenylthiazolidin-2-ylidene)acetate was reported, with the structure confirmed by X-ray and spectral analysis. The compound exhibited moderate anticancer activity, indicating the potential of thiazolidinone derivatives in medicinal chemistry .
Case Studies and Applications
While the specific compound "Ethyl 2-(2-((5-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)-1,3,4-oxadiazol-2-yl)thio)acetamido)-4-methylthiazole-5-carboxylate" was not directly synthesized or studied in the provided papers, the research on related thiazole and thiazolidinone derivatives offers valuable insights into the synthesis, structure, reactivity, and biological activities of such compounds. These studies lay the groundwork for further exploration of similar compounds for potential applications in drug development and other chemical industries.
Scientific Research Applications
Chemical Synthesis and Modification
Ethyl 2-(2-((5-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)-1,3,4-oxadiazol-2-yl)thio)acetamido)-4-methylthiazole-5-carboxylate is involved in complex chemical synthesis processes, demonstrating the flexibility and utility of thiazole derivatives in creating biologically active compounds. For example, ethyl 2-amino-4-methylthiazole-5-carboxylate, a related compound, has been extensively modified and synthesized to explore various antimicrobial activities against a range of bacteria and fungi, showcasing the relevance of thiazole derivatives in antimicrobial research (Desai et al., 2019).
Structural Analysis and Heterocyclic Chemistry
The structural analysis of thiazole derivatives, including studies on ethyl 2-amino-4-tert-butyl-1,3-thiazole-5-carboxylate and 6-methylimidazo[2,1-b]thiazole-2-amino-1,3-thiazole, provides insights into the molecular interactions and potential applications in designing new drugs and materials. These studies highlight the importance of hydrogen bonding in the stability and reactivity of these compounds (Lynch & Mcclenaghan, 2004).
Antimicrobial and Biological Activities
The exploration of thiazole derivatives for antimicrobial and other biological activities is a significant area of research. Novel heterocyclic derivatives of ethyl 2-(2-pyridylacetate) have been synthesized, showing potential as antimicrobial agents against various microorganisms, indicating the broad-spectrum applicability of thiazole-based compounds in combating infectious diseases (Szulczyk et al., 2017).
Antitumor Activities
The synthesis and evaluation of novel heterocyclic compounds, including those containing a sulfonamido moiety, have shown promising results in anticancer research. These compounds, synthesized from precursors such as ethyl {[4-N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenylazo}cyanoacetate, have been tested for their antibacterial activity, with some showing high activity levels, underscoring the potential of thiazole derivatives in developing new anticancer drugs (Azab et al., 2013).
properties
IUPAC Name |
ethyl 2-[[2-[[5-[(4,6-dimethylpyrimidin-2-yl)sulfanylmethyl]-1,3,4-oxadiazol-2-yl]sulfanyl]acetyl]amino]-4-methyl-1,3-thiazole-5-carboxylate |
Source
|
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N6O4S3/c1-5-27-15(26)14-11(4)21-17(31-14)22-12(25)7-30-18-24-23-13(28-18)8-29-16-19-9(2)6-10(3)20-16/h6H,5,7-8H2,1-4H3,(H,21,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRFNVCHDMOVROV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)NC(=O)CSC2=NN=C(O2)CSC3=NC(=CC(=N3)C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N6O4S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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